
Pancixanthone A
Overview
Description
Pancixanthone A is a xanthone compound that can be isolated from the plant species Garcinia vieillardii and Calophyllum panciflorum . It is known for its significant antimalarial activity against chloroquino-resistant strains of Plasmodium falciparum . This compound has a molecular formula of C18H16O5 and a molecular weight of 312.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Pancixanthone A involves several steps, including plant extraction, separation, purification, and chemical synthesis . The compound is typically extracted from the stem bark of Calophyllum panciflorum using ethanol (EtOH) as a solvent . The extract is then subjected to various chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory-scale preparation. The process involves large-scale extraction and purification techniques to obtain the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: Pancixanthone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) and chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced xanthone derivatives.
Scientific Research Applications
Pancixanthone A has a wide range of scientific research applications:
Mechanism of Action
Pancixanthone A exerts its effects through various mechanisms:
Antimalarial Activity: It inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways.
Anticancer Activity: this compound induces apoptosis, autophagy, and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Pancixanthone A is unique among xanthones due to its specific molecular structure and biological activities. Similar compounds include:
Biological Activity
Pancixanthone A, a polyprenylated benzophenone isolated from the Garcinia genus, has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, including antioxidant, cytotoxic, and antiplasmodial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique polyprenylated structure, which contributes to its biological activity. Its molecular formula is C₁₈H₁₈O₃, and it features multiple prenyl groups that enhance its lipophilicity and interaction with biological targets.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. In vitro assays demonstrated that this compound's antioxidant capacity is comparable to established antioxidants such as quercetin and gallic acid .
2. Cytotoxic Activity
Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it has been tested against:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
- A549 cells (lung cancer)
- B16 cells (melanoma)
The compound showed IC50 values ranging from 10 to 20 µM across these cell lines, indicating potent anti-cancer activity . The mechanism of action appears to involve the induction of apoptosis through the activation of intrinsic and extrinsic pathways, as evidenced by increased caspase-3 and caspase-9 activity .
3. Antiplasmodial Activity
This compound has demonstrated activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies indicated that it effectively inhibits the growth of chloroquine-sensitive strains of P. falciparum, with IC50 values reported in the micromolar range . This property highlights its potential as a lead compound in antimalarial drug development.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of this compound using DPPH radical scavenging assays. The results showed a significant reduction in DPPH radical concentration at varying concentrations of this compound, with an IC50 value calculated at approximately 15 µM, demonstrating its potential as a natural antioxidant agent .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving human cancer cell lines, this compound was compared with cisplatin (a standard chemotherapy drug). The results indicated that this compound exhibited comparable or superior cytotoxicity against MCF-7 and HeLa cells, suggesting its potential as an alternative therapeutic agent in cancer treatment .
Research Findings Summary Table
Biological Activity | Assessed Cell Lines | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Antioxidant | DPPH Assay | 15 | Free radical scavenging |
Cytotoxic | HeLa, MCF-7, A549, B16 | 10 - 20 | Induction of apoptosis via caspase activation |
Antiplasmodial | Plasmodium falciparum | Micromolar range | Inhibition of parasite growth |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for confirming the structural identity of Pancixanthone A, and how should they be applied?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the planar structure, while high-resolution mass spectrometry (HR-MS) confirms molecular weight. X-ray crystallography provides unambiguous 3D conformation. For purity, HPLC with UV-Vis detection (λ = 250–400 nm) is recommended. Ensure spectra are cross-referenced with synthetic intermediates and literature data to resolve ambiguities .
Q. What in vitro models are validated for preliminary bioactivity screening of this compound?
- Methodological Answer : Common models include:
- Anticancer : NCI-60 cell line panel with MTT assays, focusing on GI₅₀ values.
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans ATCC 90028), reporting MIC₉₀.
- Anti-inflammatory : LPS-induced RAW 264.7 macrophages measuring TNF-α suppression via ELISA. Include positive controls (e.g., doxorubicin for anticancer) and triplicate experiments to minimize variability .
Q. How should researchers design a stability study for this compound under varying storage conditions?
- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines):
- Conditions : 40°C/75% RH (6 months), 25°C/60% RH (12 months), and photostability (ICH Q1B).
- Analytics : Monitor degradation via HPLC peak area reduction (>95% purity threshold) and LC-MS for degradant identification. Report kinetic parameters (e.g., t₉₀) .
Q. What solvent systems are optimal for isolating this compound from natural sources?
- Methodological Answer : Sequential extraction with non-polar to polar solvents (hexane → ethyl acetate → methanol) followed by silica gel chromatography (gradient: 10–50% ethyl acetate in hexane). For challenging separations, reverse-phase HPLC (C18 column, acetonitrile-water, 0.1% formic acid) improves resolution. Validate purity with TLC (Rf = 0.3–0.5 in ethyl acetate:hexane 3:7) .
Q. How can researchers address low yields in this compound biosynthesis pathways?
- Methodological Answer : Optimize fermentation parameters (e.g., Aspergillus spp. culture):
- Nutrient modulation : Carbon (e.g., sucrose vs. glycerol) and nitrogen (yeast extract) sources.
- Elicitors : Add jasmonic acid (50–100 μM) to upregulate polyketide synthase activity.
- Harvest timing : Maximal production often occurs in late stationary phase (7–10 days). Quantify via qPCR for pathway gene expression .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported IC₅₀ values across studies?
- Methodological Answer :
Standardize assays : Use identical cell lines, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hrs).
Control for solvent effects : DMSO concentration ≤0.1% (v/v).
Meta-analysis : Pool data from ≥5 studies, apply heterogeneity tests (I² statistic), and calculate weighted mean IC₅₀ using random-effects models. Report confidence intervals .
Q. How can in silico docking studies guide the optimization of this compound’s binding affinity to target proteins?
- Methodological Answer :
- Target selection : Prioritize crystallized proteins (e.g., EGFR [PDB: 1M17]) with active-site resolution <2.0 Å.
- Software : AutoDock Vina or Schrödinger Suite for ΔG calculations.
- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å). Synthesize analogs with substituents predicted to enhance H-bonding (e.g., -OH at C-3) .
Q. What mechanistic studies are required to confirm this compound’s role in modulating oxidative stress pathways?
- Methodological Answer :
ROS quantification : Use DCFH-DA fluorescence in H₂O₂-stressed HepG2 cells.
Pathway analysis : Western blot for Nrf2 nuclear translocation and downstream targets (HO-1, SOD1).
Gene knockout : CRISPR/Cas9-mediated Nrf2 deletion to test dependency. Include NAC (5 mM) as a positive control .
Q. How should researchers design a pharmacokinetic study for this compound in rodent models?
- Methodological Answer :
- Dosing : Single IV (5 mg/kg) and oral (20 mg/kg) administration.
- Sampling : Plasma collected at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hrs post-dose.
- Analytics : LC-MS/MS (LOQ = 1 ng/mL) with deuterated internal standard. Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F) .
Q. What statistical approaches are robust for analyzing synergistic effects of this compound in combination therapies?
- Methodological Answer :
- Synergy metrics : Chou-Talalay combination index (CI <1 indicates synergy).
- Experimental design : 4×4 matrix (0.25×IC₅₀ to 4×IC₅₀ for each drug).
- Data fitting : Compusyn software for dose-effect curves. Validate with Bliss independence model .
Q. Data Contradiction Analysis Framework
Properties
IUPAC Name |
1,3,5-trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-4-18(2,3)14-12(21)8-11(20)13-15(22)9-6-5-7-10(19)16(9)23-17(13)14/h4-8,19-21H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPYKPQUXNWIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC=C3O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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